molecular formula C10H12O3 B12655676 2-Furylmethyl 2-methylcrotonate CAS No. 83783-84-0

2-Furylmethyl 2-methylcrotonate

Cat. No.: B12655676
CAS No.: 83783-84-0
M. Wt: 180.20 g/mol
InChI Key: WCLYKOBJVINYIY-FPYGCLRLSA-N
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Description

2-Furylmethyl 2-methylcrotonate: is an organic compound with the molecular formula C10H12O3 furan-2-ylmethyl (E)-2-methylbut-2-enoate . This compound is characterized by the presence of a furan ring and an ester functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furylmethyl 2-methylcrotonate typically involves the esterification of 2-furylmethanol with 2-methylcrotonic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Furylmethyl 2-methylcrotonate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Chemistry: 2-Furylmethyl 2-methylcrotonate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating the mechanisms of ester hydrolysis and transesterification .

Medicine: Its ester group can be hydrolyzed in vivo to release the active drug, improving its bioavailability and therapeutic efficacy .

Industry: this compound is used in the production of fragrances and flavorings. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and food additives .

Mechanism of Action

The mechanism of action of 2-Furylmethyl 2-methylcrotonate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function .

Comparison with Similar Compounds

    2-Furyl methyl ketone: This compound has a similar furan ring but differs in the presence of a ketone group instead of an ester group.

    2-Furylmethyl acetate: Similar to 2-Furylmethyl 2-methylcrotonate but with an acetate ester group.

    2-Furylmethyl propionate: Another ester derivative with a propionate group instead of a 2-methylcrotonate group.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct reactivity and properties. The presence of the 2-methylcrotonate group allows for unique substitution and addition reactions that are not possible with other similar compounds .

Properties

CAS No.

83783-84-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

furan-2-ylmethyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C10H12O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h3-6H,7H2,1-2H3/b8-3+

InChI Key

WCLYKOBJVINYIY-FPYGCLRLSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OCC1=CC=CO1

Canonical SMILES

CC=C(C)C(=O)OCC1=CC=CO1

Origin of Product

United States

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